molecular formula C10H17Cl2N3O B1414466 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride CAS No. 1361112-84-6

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride

Cat. No.: B1414466
CAS No.: 1361112-84-6
M. Wt: 266.16 g/mol
InChI Key: CEMUTLJJAJQPLQ-UHFFFAOYSA-N
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Description

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3O. It is a derivative of pyrimidin-4-ol and contains a piperidin-4-yl group at the 2-position and a methyl group at the 6-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride typically involves the following steps:

  • Starting Materials: Piperidin-4-ol and 6-methylpyrimidin-4-ol are the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out in an acidic medium, often using hydrochloric acid to form the dihydrochloride salt.

  • Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions at different positions of the molecule can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and other chemical compounds.

Biology: In biological research, the compound is used to study various biochemical pathways and molecular interactions. It can act as a probe to investigate enzyme activities and receptor binding.

Medicine: The compound has potential medicinal applications, including its use as an intermediate in the synthesis of drugs targeting specific diseases. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other chemical products.

Comparison with Similar Compounds

  • 2-(Piperidin-4-yl)pyrimidine hydrochloride: This compound is structurally similar but lacks the methyl group at the 6-position.

  • 6-Methyl-2-piperidin-2-yl-pyrimidin-4-ol dihydrochloride: Another structural analog with a different position of the piperidinyl group.

Uniqueness: 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in reactions and applications that are not possible with its analogs.

Properties

IUPAC Name

4-methyl-2-piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-7-6-9(14)13-10(12-7)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMUTLJJAJQPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride
Reactant of Route 2
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride
Reactant of Route 3
Reactant of Route 3
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride
Reactant of Route 4
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride
Reactant of Route 5
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride
Reactant of Route 6
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride

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